molecular formula C56H85N9O11S B12299718 4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid

4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid

Cat. No.: B12299718
M. Wt: 1092.4 g/mol
InChI Key: DONIIAXVJUFSOY-UHFFFAOYSA-N
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Description

The compound “4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound suggests it may have multiple functional groups and reactive sites, making it a candidate for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:

    Formation of the thiazole ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

    Peptide bond formation: The amide bonds in the structure can be formed using coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the acetyloxy group: This can be done through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and thiazole groups suggests potential sites for oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The acetyloxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

Biology

Its structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine

The compound may have therapeutic potential, particularly if it can interact with specific biological targets.

Industry

It can be used in the development of new materials, catalysts, or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups suggests it may have multiple modes of action, including inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid
  • This compound

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactions and applications. Its structure may offer advantages in terms of reactivity, selectivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C56H85N9O11S

Molecular Weight

1092.4 g/mol

IUPAC Name

4-[[2-[1-acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid

InChI

InChI=1S/C56H85N9O11S/c1-10-36(6)50(62-53(72)45-29-35(5)25-28-63(45)9)55(73)64(11-2)44(34(3)4)32-46(76-38(8)66)54-61-43(33-77-54)52(71)59-41(30-37(7)56(74)75)31-39-19-21-40(22-20-39)58-51(70)42(17-14-15-26-57)60-47(67)18-13-12-16-27-65-48(68)23-24-49(65)69/h19-24,33-37,41-42,44-46,50H,10-18,25-32,57H2,1-9H3,(H,58,70)(H,59,71)(H,60,67)(H,62,72)(H,74,75)

InChI Key

DONIIAXVJUFSOY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N(CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C(CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C4CC(CCN4C)C

Origin of Product

United States

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